molecular formula C5H3BF3KOS B12083991 Potassium 3-thiophenoyltrifluoroborate

Potassium 3-thiophenoyltrifluoroborate

Cat. No.: B12083991
M. Wt: 218.05 g/mol
InChI Key: AYHFLEBMVIPIDI-UHFFFAOYSA-N
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Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    • In chemistry, Potassium 3-thiophenoyltrifluoroborate serves as a versatile building block for amide synthesis.
    • In biology and medicine, it can be used to create bioactive molecules or probe protein-ligand interactions.
    • In industry, its stability and ease of handling make it valuable for large-scale processes.
  • Mechanism of Action

  • Comparison with Similar Compounds

    Biological Activity

    Potassium 3-thiophenoyltrifluoroborate (RBF(3)K) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of RBF(3)K, focusing on its pharmacological effects, toxicological properties, and underlying mechanisms of action.

    • Molecular Formula : C4_4H3_3BF3_3KS
    • Molecular Weight : 190.032 g/mol
    • CAS Number : 192863-37-9
    • PubChem CID : 23677379

    Antinociceptive Properties

    A key study investigated the antinociceptive effects of RBF(3)K using various doses (1, 5, 10, 25, 50, and 100 mg/kg) administered orally to mice. The results indicated that RBF(3)K significantly reduced peritoneovisceral pain induced by acetic acid starting from a dose of 5 mg/kg. Importantly, the antinociceptive effect was found to be independent of opioid receptors, as evidenced by the lack of effect when treated with naloxone, an opioid antagonist .

    Table 1: Summary of Antinociceptive Effects in Mice

    Dose (mg/kg)Pain Reduction Observed
    1No significant effect
    5Significant reduction
    10Significant reduction
    25Significant reduction
    50Significant reduction
    100Significant reduction

    Toxicological Investigations

    The same study assessed the toxicological profile of RBF(3)K through biochemical analyses. Parameters such as plasma aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels were measured after administration. The findings revealed no significant alterations in these parameters compared to control groups, indicating a favorable safety profile for RBF(3)K at the tested doses .

    Table 2: Biochemical Parameters Post RBF(3)K Administration

    ParameterControl GroupRBF(3)K Treated Group
    AST (U/L)Normal RangeNo significant change
    ALT (U/L)Normal RangeNo significant change
    Urea (mg/dL)Normal RangeNo significant change
    Creatinine (mg/dL)Normal RangeNo significant change

    The mechanisms underlying the antinociceptive effects of RBF(3)K appear to involve central α2-adrenergic and serotonergic pathways. The absence of motor impairment in treated mice suggests that the compound does not interfere with motor functions, which is a critical consideration for potential therapeutic applications .

    Properties

    Molecular Formula

    C5H3BF3KOS

    Molecular Weight

    218.05 g/mol

    IUPAC Name

    potassium;trifluoro(thiophene-3-carbonyl)boranuide

    InChI

    InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-1-2-11-3-4;/h1-3H;/q-1;+1

    InChI Key

    AYHFLEBMVIPIDI-UHFFFAOYSA-N

    Canonical SMILES

    [B-](C(=O)C1=CSC=C1)(F)(F)F.[K+]

    Origin of Product

    United States

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